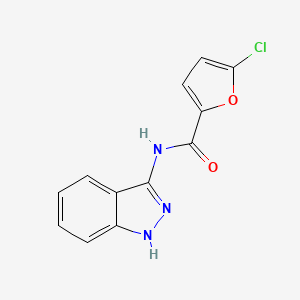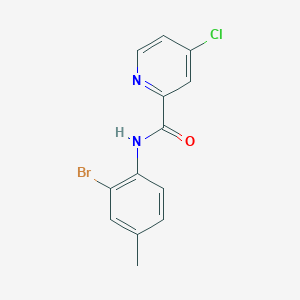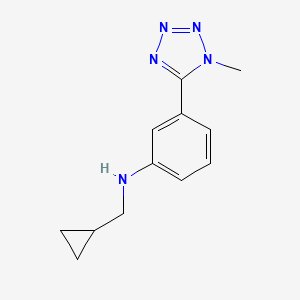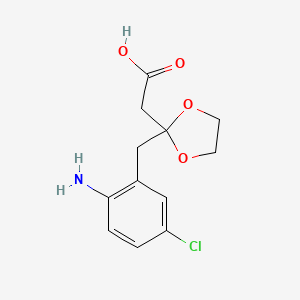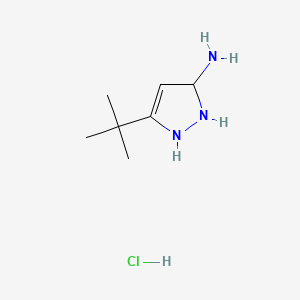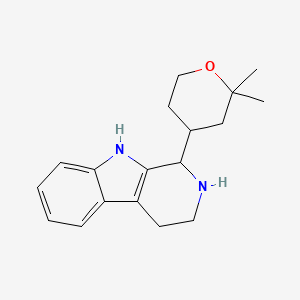
n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” is a complex organic molecule that features an indole moiety, a chlorophenyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Isoxazole Ring: The isoxazole ring can be formed via cyclization reactions involving nitrile oxides and alkenes.
Coupling Reactions: The indole and isoxazole intermediates can be coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the formamide group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with indole and isoxazole structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)acetamide
- n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbamate
Uniqueness
The uniqueness of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C21H18ClN3O2 |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-21(20(24-27-14)17-7-2-4-8-18(17)22)25(13-26)11-10-15-12-23-19-9-5-3-6-16(15)19/h2-9,12-13,23H,10-11H2,1H3 |
InChI-Schlüssel |
SVWRTWRPAGEKLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CCC3=CNC4=CC=CC=C43)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



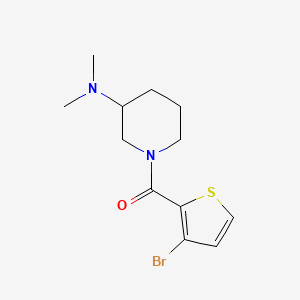
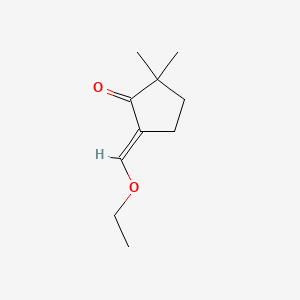
![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
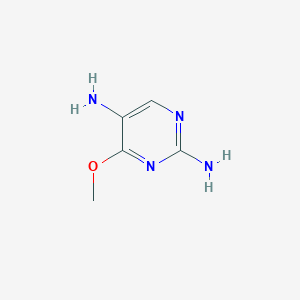

![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)
